molecular formula C18H15N5O6S B1219854 Salazodine CAS No. 22933-72-8

Salazodine

Cat. No. B1219854
CAS RN: 22933-72-8
M. Wt: 429.4 g/mol
InChI Key: YFUATOCFMCWUEH-UHFFFAOYSA-N
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Description

Salazodine , also known as Salazopyridazine , is a bioactive compound with the molecular formula C20H22N2O2 . It has been studied for its potential antibacterial properties and its effects on ulcerative colitis. In animal experiments, salazodine has shown increased appetite, rhythmic contractions, and clinical recovery in gastrointestinal diseases .

Scientific Research Applications

Antibacterial Agent

Salazodine, also known as Salazopyridazine, has been studied for its potential as an antibacterial agent . This application is significant in the field of medicine, where there is a constant need for new and effective antibacterial agents to combat resistant strains of bacteria.

Treatment for Ulcerative Colitis

Research has shown that Salazodine could be active against ulcerative colitis , a chronic inflammatory bowel disease that causes long-lasting inflammation and ulcers in the digestive tract. This application could provide a new therapeutic approach for patients suffering from this condition.

Gastrointestinal Diseases

Experiments on animals have revealed that Salazodine increased the frequency of rhythmic contractions, increased appetite, and clinic recovery in animals with gastrointestinal diseases . This suggests potential applications in the treatment of various gastrointestinal disorders.

Anti-inflammatory Properties

Glycoalkaloids, a group of compounds to which Salazodine belongs, possess biological properties such as anti-inflammatory activities . This suggests that Salazodine could potentially be used in the treatment of inflammatory conditions.

Antimicrobial Properties

Glycoalkaloids also exhibit antimicrobial activities . This indicates that Salazodine could potentially be used as an antimicrobial agent, providing a new tool in the fight against microbial infections.

Anticarcinogenic Activities

The ability of glycoalkaloids to disrupt cellular structure has been examined by some researchers as a possible application of these compounds for treating cancer cells . This suggests that Salazodine could potentially be used in cancer treatment.

properties

IUPAC Name

2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O6S/c1-29-17-9-8-16(21-22-17)23-30(27,28)13-5-2-11(3-6-13)19-20-12-4-7-15(24)14(10-12)18(25)26/h2-10,24H,1H3,(H,21,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUATOCFMCWUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043229, DTXSID40865074
Record name Salazodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-{4-[(6-Methoxypyridazin-3-yl)sulfamoyl]phenyl}hydrazinylidene)-6-oxocyclohexa-1,4-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salazodine

CAS RN

22933-72-8
Record name Salazopyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22933-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salazodine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salazodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALAZODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L219Q1D16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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